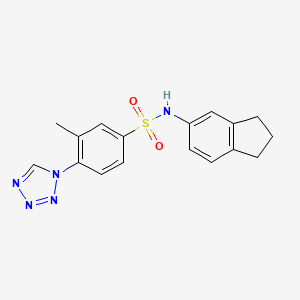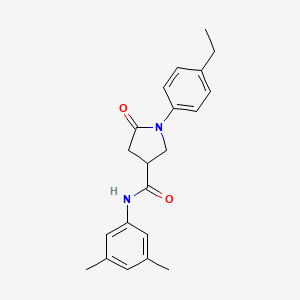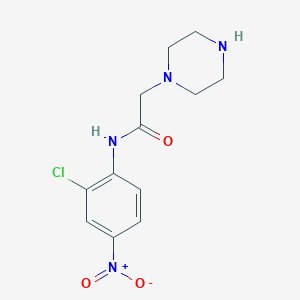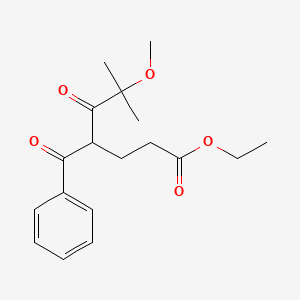![molecular formula C17H26ClNO2 B5140436 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine is a synthetic organic compound that features a morpholine ring attached to a pentyl chain, which is further connected to a 4-chloro-3,5-dimethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine typically involves the following steps:
Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved by chlorination of 3,5-dimethylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 4-chloro-3,5-dimethylphenoxy-pentyl bromide: The 4-chloro-3,5-dimethylphenol is reacted with 1,5-dibromopentane in the presence of a base like potassium carbonate to form the corresponding bromide.
Nucleophilic substitution with morpholine: The 4-chloro-3,5-dimethylphenoxy-pentyl bromide is then reacted with morpholine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study the interactions of morpholine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may interact with hydrophobic pockets, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3,5-dimethylphenol: A precursor in the synthesis of 4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine.
4-chloro-3,5-dimethylphenoxyacetic acid: Another derivative with similar structural features.
4-chloro-3,5-dimethylphenoxyethylamine: A compound with a similar phenoxy group but different functional groups.
Uniqueness
This compound is unique due to the presence of both a morpholine ring and a phenoxy group, which can provide distinct chemical and biological properties compared to other similar compounds. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-14-12-16(13-15(2)17(14)18)21-9-5-3-4-6-19-7-10-20-11-8-19/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLINGZDRRCMALL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5140385.png)


![(4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B5140394.png)
![6-(1,2-oxazolidin-2-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B5140395.png)

![2-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5140426.png)
![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![diethyl N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}benzoyl)glutamate](/img/structure/B5140451.png)

![Oxolan-2-ylmethyl 6-[(4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B5140463.png)
